molecular formula C19H16 B6315572 Bis(2-indenyl)methane CAS No. 204456-74-6

Bis(2-indenyl)methane

Cat. No.: B6315572
CAS No.: 204456-74-6
M. Wt: 244.3 g/mol
InChI Key: VBDPXNNRCIXHFT-UHFFFAOYSA-N
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Description

Bis(2-indenyl)methane is a bridged metallocene precursor characterized by two η⁵-2-indenyl ligands connected via a methylene (–CH₂–) bridge. This ansa-metallocene structure imposes a constrained bite angle (~120°), which significantly influences its steric and electronic properties . The compound is primarily synthesized via reductive coupling of 2-indenyl derivatives or Grignard-based methodologies, as exemplified in the preparation of ethylene-bridged bis(2-indenyl)titanium dichloride .

This compound derivatives are notable in catalysis, particularly in olefin polymerization and C–H bond activation. For instance, ethylidene-bridged bis(2-indenyl) zirconium complexes, when activated with methylaluminoxane (MAO), exhibit high productivity (up to 4,500 kg PE/mol Zr·h) and 1-hexene incorporation rates (12–15 mol%) in copolymerization . Additionally, density functional theory (DFT) studies reveal that the methylene bridge promotes bimolecular methane metathesis pathways over unimolecular routes due to steric constraints, with activation enthalpies ranging from 20–30 kcal/mol for Sc, Y, and Lu complexes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(2-indenyl)methane typically involves the reaction of indene with formaldehyde in the presence of an acid catalyst. The reaction proceeds via electrophilic aromatic substitution, where the formaldehyde acts as the electrophile, and the indene acts as the nucleophile. The general reaction conditions include:

    Catalyst: Acidic catalysts such as sulfuric acid or hydrochloric acid.

    Temperature: Moderate temperatures, typically around 50-70°C.

    Solvent: Non-polar solvents like toluene or dichloromethane.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing more efficient separation and purification techniques.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxygenated derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Electrophilic substitution reactions can introduce various functional groups into the indenyl rings. Common reagents include halogens (chlorine, bromine) and nitrating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Halogenation using bromine in carbon tetrachloride at room temperature.

Major Products:

    Oxidation: Indenone derivatives.

    Reduction: Dihydroindenyl derivatives.

    Substitution: Halogenated or nitrated this compound.

Scientific Research Applications

Synthesis of Bis(2-indenyl)methane

The synthesis of this compound typically involves the reaction of 2-indanones with suitable reagents under controlled conditions. Various synthetic strategies have been developed, including:

  • Conventional methods : Utilizing standard organic reactions to form the compound.
  • Green chemistry approaches : Employing environmentally friendly solvents and catalysts to improve yield and reduce waste .

Metathesis Reactions

This compound serves as a ligand in metathesis reactions, particularly when coordinated to transition metals. These complexes can facilitate the exchange of alkyl groups between alkenes, which is crucial in polymerization processes. For instance, studies have shown that complexes derived from this compound exhibit enhanced stability and activity in olefin metathesis reactions .

Hydrogenation Catalysis

The compound has been investigated for its role as a catalyst in hydrogenation reactions. Metal complexes formed with this compound have demonstrated significant efficiency in reducing alkenes and alkynes to their corresponding alkanes. This application is vital in the petrochemical industry for refining processes .

C-C Bond Formation

This compound complexes are also utilized in cross-coupling reactions, where they facilitate the formation of carbon-carbon bonds. This capability is essential for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals .

Biological Activities

Recent studies have examined the biological implications of this compound derivatives:

  • Anticancer Activity : Some derivatives have shown promising results in inhibiting cancer cell proliferation, suggesting potential applications in cancer therapy.
  • Antimicrobial Properties : Research indicates that certain this compound derivatives possess antibacterial properties, making them candidates for developing new antimicrobial agents .

Case Study 1: Metathesis Catalysis

A study published in Journal of Organometallic Chemistry explored the use of this compound-based complexes in metathesis reactions. The research demonstrated that these complexes exhibited high turnover numbers and selectivity for specific substrates, highlighting their potential for industrial applications .

Case Study 2: Anticancer Research

In a recent investigation into the anticancer properties of this compound derivatives, researchers found that certain compounds effectively inhibited tumor growth in vitro and in vivo models. This study underscores the potential therapeutic applications of these compounds in oncology .

Mechanism of Action

The mechanism by which bis(2-indenyl)methane exerts its effects depends on its specific application. In organometallic chemistry, it acts as a ligand, coordinating to metal centers and influencing their reactivity and stability. In biological systems, its mechanism of action may involve interactions with cellular proteins and enzymes, leading to modulation of signaling pathways and gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Structural and Catalytic Properties of Bridged Bis(indenyl) Complexes

Compound Bridge Type Bite Angle (°) Catalytic Application Activity/Performance Reference
Bis(2-indenyl)methane –CH₂– ~120 Ethylene/1-hexene copolymerization 4,500 kg PE/mol Zr·h
Si-bridged (2-indenyl)(1-indenyl) –SiMe₂– ~115 Ethylene/α-olefin copolymerization High MW capability (>200,000)
Ethylidene-bridged bis(2-indenyl) –CH₂CH₂– ~125 Ethylene polymerization 1-hexene incorp. 15 mol%
9,10-Di(2-indenyl)anthracene None Flexible Molecular rotor studies Rot. barrier: 105 kJ/mol

Key Insights :

  • Bridge Flexibility : this compound’s rigid methylene bridge enforces narrower bite angles (~120°) compared to Si-bridged (~115°) or ethylidene-bridged (~125°) analogs. This rigidity limits steric accessibility, favoring bimolecular reaction pathways in catalysis .
  • Catalytic Efficiency: Si-bridged (2-indenyl)(1-indenyl) complexes exhibit superior molecular weight (MW) capabilities in polyethylene synthesis due to enhanced steric bulk and electronic asymmetry, whereas this compound derivatives excel in comonomer incorporation .
  • Rotational Dynamics : Unbridged systems like 9,10-di(2-indenyl)anthracene exhibit atropisomerism with rotational barriers (~105 kJ/mol), enabling applications in molecular machines .

Computational and Mechanistic Studies

  • Methane Metathesis : this compound Sc/Y/Lu complexes favor bimolecular pathways (Δ‡H = 20–30 kcal/mol) over tuck-in mechanisms due to steric hindrance, unlike Cp*₂ analogs .
  • Steric vs. Electronic Effects : Quantitative structure-activity relationship (QSAR) models for Si-bridged metallocenes indicate steric factors (e.g., ligand substituent bulk) dominate over electronic effects in polymerization .

Chemical Reactions Analysis

Chemical Reactions Involving Bis(2-indenyl)methane

This compound is primarily used as a precursor to metallocene complexes. These complexes are formed by deprotonation of the indenyl groups, followed by coordination with a metal center. The resulting complexes are active catalysts in various reactions, including the polymerization of alkenes like ethylene and propylene .

Formation of Metallocene Complexes

The deprotonation of this compound can be achieved using strong bases such as butyllithium. The resulting dianion can then coordinate with metal halides to form metallocene complexes.

MetalComplex FormationApplication
Zr[Zr(η5^5-Ind)2_2]Olefin polymerization
Ti[Ti(η5^5-Ind)2_2]Olefin polymerization
Hf[Hf(η5^5-Ind)2_2]Olefin polymerization

Olefin Polymerization

Metallocene complexes derived from this compound are effective catalysts for the polymerization of ethylene and propylene. These catalysts offer high activity and selectivity, allowing for the production of polymers with specific properties.

CatalystMonomerPolymerization ConditionsProduct
Zr(Ind)2_2EthyleneHigh pressure, high temperaturePolyethylene
Ti(Ind)2_2PropyleneLow pressure, moderate temperaturePolypropylene

Substituted Bis(indenyl)methane Compounds

Substituting the indenyl groups with alkyl or aryl groups can modify the electronic and steric properties of the metallocene complexes. This can lead to improved performance in olefin polymerization reactions.

SubstituentEffect on Catalyst
AlkylIncreased steric hindrance
ArylEnhanced electronic donation

Q & A

Basic Questions

Q. What are the common synthetic routes for bis(2-indenyl)methane ligands, and how are reaction conditions optimized?

this compound ligands are typically synthesized via Suzuki coupling or alkylation-elimination strategies. For example, Suzuki coupling of 2-bromoindene with 2,2'-biphenyl diboronic acid using Pd(PPh₃)₄ in toluene under inert conditions achieves 79% yield after optimizing solvent, catalyst, and base (e.g., LiOH·H₂O) . Alternative routes involve alkylation of 2-(phenylsulfonyl)indane followed by HMPA-assisted elimination to avoid undesired C(1)-alkylation . High-throughput experimentation (HTE) in 96-well plates is critical for screening catalysts, solvents, and bases to improve efficiency .

Q. How are this compound complexes characterized to confirm structural integrity?

Key characterization methods include:

  • NMR spectroscopy for tracking ligand substitution patterns and metal coordination.
  • X-ray crystallography to resolve steric effects imposed by the ansa bridge .
  • HPLC analysis to identify impurities (e.g., phenyl indene) in failed syntheses .
  • Hydrogenation of intermediates to stabilize metallocene structures for further analysis .

Q. What challenges arise during ansa-metallocene synthesis, and how are they mitigated?

Common challenges include low yields due to competing side reactions (e.g., phenylsulfinate elimination or Heck-type insertion) . For instance, Ni-catalyzed coupling of ortho-bromo-(2-indenyl)benzene fails due to ligand decomposition, necessitating Pd-based catalysts . Reaction temperature control (-40°C to 0°C) and inert atmospheres are critical to suppress degradation .

Advanced Questions

Q. How does the ansa-methylene bridge influence catalytic activity in olefin polymerization?

The ansa bridge enforces a narrow bite angle (~120°), increasing steric congestion around the metal center. This enhances regioselectivity in ethylene/1-hexene copolymerization by amplifying ligand–monomer and ligand–chain interactions. DFT studies show that bimolecular C–H metathesis pathways dominate due to high enthalpic barriers for unimolecular "tuck-in" mechanisms .

Q. What factors govern stereochemical control in α-olefin polymerization using this compound catalysts?

Stereocontrol arises from ligand–monomer repulsion and chain migratory insertion dynamics. Statistical modeling of Zr-based catalysts reveals that steric interactions (2.0–2.5 kcal/mol) outweigh electronic effects. For example, C₁-symmetric Si-bridged bis(indenyl) catalysts exhibit high 1-hexene incorporation due to asymmetric ligand substitution . Quantitative structure-activity relationship (QSAR) models correlate bulky substituents (e.g., neopentyl) with improved molecular weight capability .

Q. How do computational methods elucidate reaction mechanisms in this compound complexes?

Density functional theory (DFT) calculations (e.g., MPW1K functional) model C–H bond metathesis pathways. For Sc, Y, and Lu complexes, bimolecular pathways are thermodynamically favored over unimolecular routes, with tunneling effects negligible under standard conditions. Steric differences between methyl and neopentyl ligands are minimized due to the ansa bridge’s rigidity .

Q. How do ligand modifications impact comonomer affinity in copolymerization?

Methylation of indenyl aromatic rings enhances comonomer (e.g., 1-hexene) incorporation by reducing ligand–monomer repulsion. Screening 28 catalysts revealed that substituents at the 3-position of the indenyl ligand improve activity at industrial temperatures (70–100°C). Steric bulk at the bridgehead (e.g., SiMe₂) further increases molecular weight capability .

Properties

IUPAC Name

2-(1H-inden-2-ylmethyl)-1H-indene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16/c1-2-6-17-11-14(10-16(17)5-1)9-15-12-18-7-3-4-8-19(18)13-15/h1-8,10,12H,9,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBDPXNNRCIXHFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C=C1CC3=CC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

15.0 g (54 nunol) of CH2(1-indanone)2, prepared as described above, and 24.3 g (2.4 equiv.) of tosyl hydrazine were placed in a 250 ml round-bottom flask and 100 ml EtOH added. Then 10 drops of 37% HCl were added and the reaction mixture brought to reflux under nitrogen. On coming to reflux, everything dissolved and a clear brown solution resulted. After refluxing for 10 minutes, a white jelly-like material began to precipitate. This was washed with MeOH and then dried under vacuum. This gave 21 g (63%) of the bis(hydrazone). 10.8 g (17.6 mmol) of the bis(hydrazone), suspended in 250 ml N,N,N′,N′-tetramethyl-ethylene diamine (TMEDA) in a large Schlenk tube, was slowly added to 15.2 g (141 mmol, 8 equivalents) of lithium diisopropylamide, dissolved in 50 ml TMEDA and cooled to 0° C. The solution changed from yellow to purple and then to dark purple. It was allowed to warm to room temperature and then decanted onto ice to give a yellow solution. On washing with 100 ml aqueous NaHCO3 the solution became purple. This was extracted copiously (3×250 ml) with Et2O, the Et2O extracts combined and dried over MgSO4. These were evaporated to a brown oil which was extracted with pentane. Working up of the pentane extracts afforded 0.59 g (14%) of bis(2-indenyl)methane.
[Compound]
Name
CH2(1-indanone)2
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
24.3 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
[Compound]
Name
bis(hydrazone)
Quantity
10.8 g
Type
reactant
Reaction Step Four
Quantity
250 mL
Type
solvent
Reaction Step Four
Quantity
15.2 g
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six
Name
Quantity
50 mL
Type
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Reaction Step Seven

Synthesis routes and methods II

Procedure details

15.0 g (54 mmol) of CH2(1-indanone)2, prepared as described above, and 24.3 g (2.4 equiv.) of tosyl hydrazine were placed in a 250 ml round-bottom flask and 100 ml EtOH added. Then 10 drops of 37% HCl were added and the reaction mixture brought to reflux under nitrogen. On coming to reflux, everything dissolved and a clear brown solution resulted. After refluxing for 10 minutes, a white jelly-like material began to precipitate. This was washed with MeOH and then dried under vacuum. This gave 21 g (63%) of the bis(hydrazone). 10.8 g (17.6 mnol) of the bis(hydrazone), suspended in 250 ml N,N,N′,N′-tetramethyl-ethylene diamine (TMEDA) in a large Schlenk tube, was slowly added to 15.2 g (141 mmol, 8 equivalents) of lithium diisopropylamide, dissolved in 50 ml TMEDA and cooled to 0° C. The solution changed from yellow to purple and then to dark purple. It was allowed to warm to room temperature and then decanted onto ice to give a yellow solution. On washing with 100 ml aqueous NaHCO3 the solution became purple. This was extracted copiously (3×250 ml) with Et2O, the Et2O extracts combined and dried over MgSO4. These were evaporated to a brown oil which was extracted with pentane. Working up of the pentane extracts afforded 0.59 g (14%) of bis(2-indenyl)methane.
[Compound]
Name
CH2(1-indanone)2
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
24.3 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
15.2 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Name
Quantity
50 mL
Type
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Reaction Step Six

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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